molecular formula C6H7N3 B11785054 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B11785054
M. Wt: 121.14 g/mol
InChI Key: WLHTVKNUUDMQKX-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-pyrrole-3-carbonitrile with an amine source under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

3-Amino-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-1-methyl-1H-pyrrole-2-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3-amino-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C6H7N3/c1-9-3-2-5(8)6(9)4-7/h2-3H,8H2,1H3

InChI Key

WLHTVKNUUDMQKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C#N)N

Origin of Product

United States

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